3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride
Description
3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride is a polycyclic heteroaromatic compound characterized by a benzo[g]quinolinium core with a partially saturated ring system. Key structural features include a methoxy group at position 6, a carboxylic acid substituent at position 3, and a chloride counterion.
Properties
IUPAC Name |
6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium-3-carboxylic acid;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c1-19-14-4-2-3-9-7-13-10(6-12(9)14)5-11(8-16-13)15(17)18;/h2-4,10-11H,5-8H2,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCCDHFDDHQLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC3CC(C[NH+]=C3C2)C(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride typically involves multiple steps, starting with the construction of the hexahydrobenzo[g]quinoline core. This can be achieved through a series of reactions including cyclization, methylation, and carboxylation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure the final product meets the required purity standards. The process would also need to comply with environmental regulations to minimize waste and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core ring systems, substituents, and bioactivity:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s benzo[g]quinolinium core is distinct from the thienotriazolopyrimidine and dihydroquinoxalinone systems seen in analogs. The quinolinium moiety’s aromaticity and charge may enhance interactions with biological targets compared to neutral analogs like dihydroquinoxalinones. The thienotriazolopyrimidine derivative () features a sulfur-containing fused ring system, which may contribute to its notable anticancer activity in melanoma cells .
Functional Groups: The methoxy and carboxy groups in the target compound could improve solubility or enable hydrogen bonding, whereas chloro/methyl substituents in dihydroquinoxalinones () may enhance lipophilicity . The chloride counterion in the target compound likely increases its stability as a salt, contrasting with neutral analogs like 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one.
Physicochemical Properties and Availability
- Solubility: The charged quinolinium core and carboxy group in the target compound likely enhance aqueous solubility compared to neutral dihydroquinoxalinones.
Biological Activity
3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 251.75 g/mol. The compound features a complex hexahydrobenzoquinoline structure which is responsible for its diverse biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through the activation of caspase pathways. The IC50 values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The proposed mechanism of action involves the inhibition of DNA synthesis and disruption of cellular metabolism in target cells. The compound's interaction with DNA has been studied using molecular docking simulations which suggest strong binding affinity to DNA topoisomerase enzymes.
Case Studies
A notable case study involved the administration of this compound in a murine model of bacterial infection. The results indicated a significant reduction in bacterial load in treated mice compared to controls. The survival rate improved significantly in the treated group, demonstrating its potential as a therapeutic agent against infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
